molecular formula C19H15NO B14256811 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one CAS No. 474318-38-2

1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one

Cat. No.: B14256811
CAS No.: 474318-38-2
M. Wt: 273.3 g/mol
InChI Key: XBAMPIYVJISUEA-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry due to its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one typically involves the condensation of indole-3-carbaldehyde with a suitable phenyl-substituted diene. One common method is the Knoevenagel condensation, where indole-3-carbaldehyde reacts with a phenyl-substituted malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and protein kinases, which play crucial roles in inflammation and cancer . The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other indole derivatives. This makes it a valuable compound for studying electronic effects in organic reactions and for developing new materials with specific electronic characteristics.

Properties

CAS No.

474318-38-2

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C19H15NO/c21-17(12-10-15-6-2-1-3-7-15)13-11-16-14-20-19-9-5-4-8-18(16)19/h1-14,20H

InChI Key

XBAMPIYVJISUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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